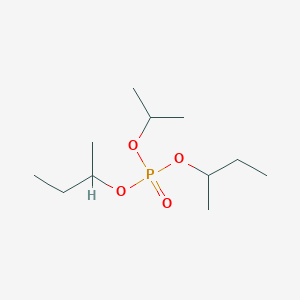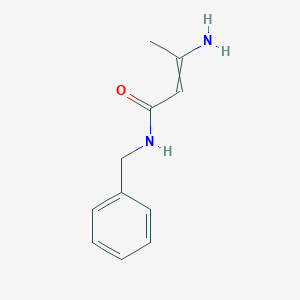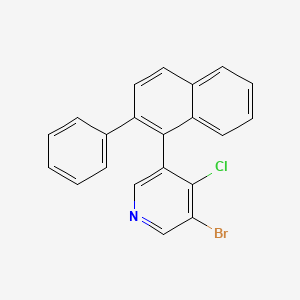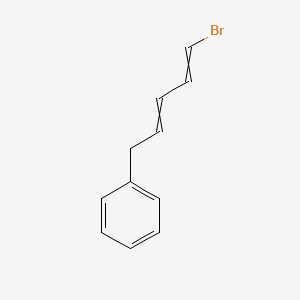
Dibutan-2-yl propan-2-yl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutan-2-yl propan-2-yl phosphate is an organophosphate compound with the molecular formula C11H25O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes both butyl and propyl groups attached to a phosphate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutan-2-yl propan-2-yl phosphate typically involves the reaction of butanol and propanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
化学反应分析
Types of Reactions
Dibutan-2-yl propan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into simpler phosphates.
Substitution: It can undergo nucleophilic substitution reactions where the butyl or propyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Simpler phosphates.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学研究应用
Dibutan-2-yl propan-2-yl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: This compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of flame retardants and plasticizers.
作用机制
The mechanism of action of dibutan-2-yl propan-2-yl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group can form strong bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
Dibutyl propan-2-yl phosphate: Similar in structure but with different alkyl groups.
Dibutyl phosphate: Lacks the propyl group, leading to different chemical properties.
Uniqueness
Dibutan-2-yl propan-2-yl phosphate is unique due to its specific combination of butyl and propyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
属性
CAS 编号 |
646450-43-3 |
|---|---|
分子式 |
C11H25O4P |
分子量 |
252.29 g/mol |
IUPAC 名称 |
dibutan-2-yl propan-2-yl phosphate |
InChI |
InChI=1S/C11H25O4P/c1-7-10(5)14-16(12,13-9(3)4)15-11(6)8-2/h9-11H,7-8H2,1-6H3 |
InChI 键 |
IAVPSFSIEYRBJX-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)OP(=O)(OC(C)C)OC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide]](/img/structure/B15167084.png)
![2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)-](/img/structure/B15167105.png)

![1,2,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B15167122.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)

![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)
![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)

![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)



